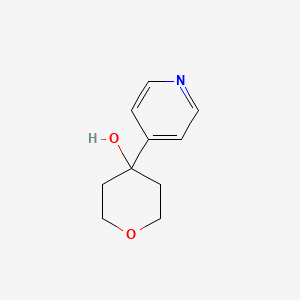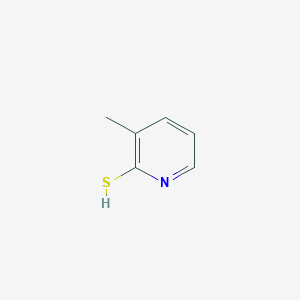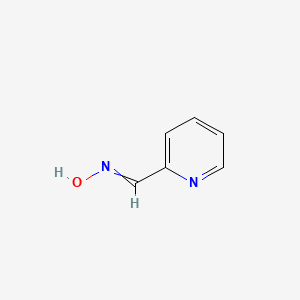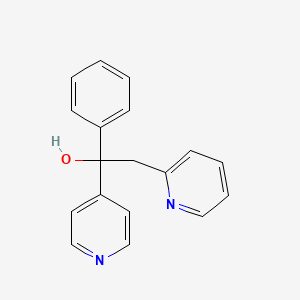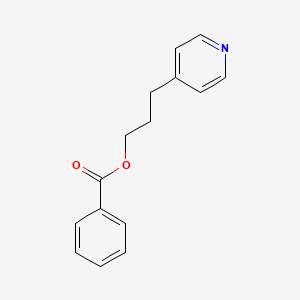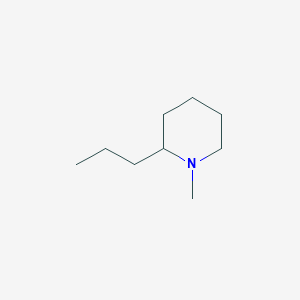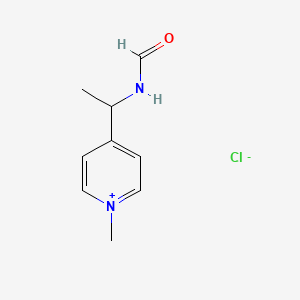
4-Acetyl-1-methyl-pyridinium oxime chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1-methyl-pyridinium oxime chloride is a chemical compound known for its potential applications in medicinal chemistry, particularly as an antidote for organophosphate poisoning. This compound belongs to the class of oximes, which are characterized by the presence of a hydroxy-imine group. Oximes are widely recognized for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, making them valuable in the treatment of nerve agent and pesticide poisoning .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-methyl-pyridinium oxime chloride typically involves the reaction of 4-acetylpyridine with hydroxylamine hydrochloride in the presence of a base, followed by methylation with methyl iodide. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate oxime, which is then methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification: Crystallization or recrystallization to obtain high-purity product
Quality control: Analytical techniques such as HPLC or NMR to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-methyl-pyridinium oxime chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can convert the oxime group to an amine
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Sodium borohydride or catalytic hydrogenation
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: N-oxide derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
4-Acetyl-1-methyl-pyridinium oxime chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds
Biology: Studied for its potential to reactivate acetylcholinesterase, making it valuable in research on nerve agent antidotes
Medicine: Investigated for its therapeutic potential in treating organophosphate poisoning
Industry: Utilized in the development of pesticides and other agrochemicals
Mechanism of Action
The primary mechanism of action of 4-Acetyl-1-methyl-pyridinium oxime chloride involves the reactivation of acetylcholinesterase. This enzyme is inhibited by organophosphates, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. The oxime group in the compound binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime (2-PAM): A widely used oxime for treating organophosphate poisoning
Obidoxime: Another oxime with similar reactivating properties
HI-6: Known for its broad-spectrum reactivation of acetylcholinesterase
Uniqueness
4-Acetyl-1-methyl-pyridinium oxime chloride is unique due to its specific structural features, which may offer advantages in terms of stability, reactivity, and ease of synthesis compared to other oximes .
Properties
IUPAC Name |
N-[1-(1-methylpyridin-1-ium-4-yl)ethyl]formamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-8(10-7-12)9-3-5-11(2)6-4-9;/h3-8H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXCMLPSDYYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=[N+](C=C1)C)NC=O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
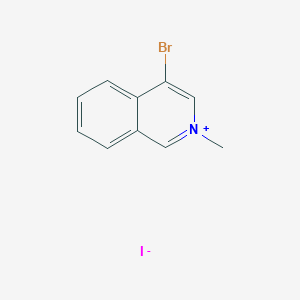
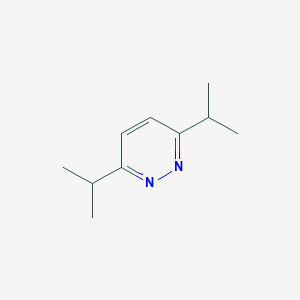
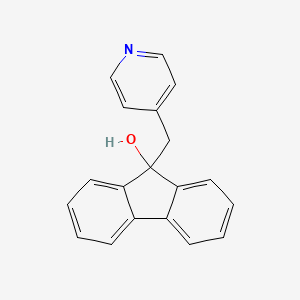
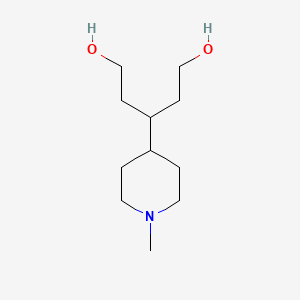
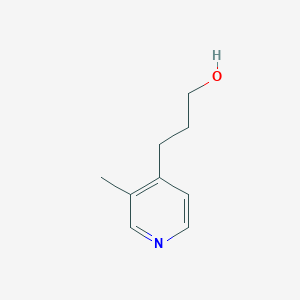
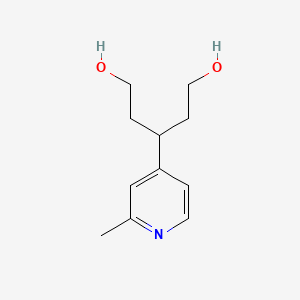
![2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine](/img/structure/B7780295.png)
